1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone is a compound classified within the pyrazolo[1,5-a]pyrimidine family. These compounds are recognized for their diverse biological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. The structure of this compound features a pyrazole ring fused to a pyrimidine ring, with a methyl group at the 7th position and a phenyl group at the 3rd position, while the ethanone group is attached to the 6th position of the pyrazolo[1,5-a]pyrimidine scaffold .
The synthesis of 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone can be achieved through several synthetic routes. A common method involves:
Industrial synthesis may optimize these methods for large-scale production, utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and yield .
1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone has a molecular formula of and a molecular weight of approximately 251.29 g/mol. The structural representation includes:
This compound's molecular structure indicates significant potential for interactions with biological targets due to its unique arrangement of functional groups .
The compound undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide can yield oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the ethanone group to an alcohol.
Substitution Reactions: The ethanone group can participate in nucleophilic substitution reactions with amines or thiols.
Cyclization Reactions: The compound can also undergo cyclization to form more complex fused ring systems.
Reagents commonly employed in these reactions include organic solvents like ethanol and dichloromethane, along with catalysts such as palladium or platinum .
The mechanism of action for 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone primarily involves its interaction with specific molecular targets. Research indicates that it inhibits certain enzymes, particularly cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts cell cycle progression and induces apoptosis in cancer cells. Furthermore, it modulates signaling pathways related to inflammation and immune response, contributing to its anti-inflammatory and antimicrobial effects .
The compound appears as a powder at room temperature. Its physical characteristics include:
Property | Value |
---|---|
Molecular Formula | C15H13N3O |
Molecular Weight | 251.29 g/mol |
Appearance | Powder |
Storage Temperature | Room Temperature |
The chemical properties include reactivity under various conditions such as oxidation and reduction reactions as previously discussed. The compound's solubility and stability in different solvents are essential for its application in synthetic chemistry and biological assays .
1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone has several applications across different fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an enzyme inhibitor, particularly in drug development targeting specific diseases.
Medicine: Research indicates its efficacy as an anticancer agent, with additional properties that may combat inflammation and microbial infections.
Industry: The compound is being explored for use in developing new materials with specific photophysical properties suitable for applications like organic light-emitting diodes (OLEDs) and photovoltaic cells .
The pyrazolo[1,5-a]pyrimidine (PP) scaffold is a privileged [5,6]-fused bicyclic heterocycle that combines structural features of both pyrazole and pyrimidine rings. This architecture confers remarkable planarity and rigidity, enabling high-affinity interactions with biological targets through well-defined three-dimensional binding [2] [5]. The core's electron-deficient nature facilitates π-π stacking interactions with protein residues, while its nitrogen atoms serve as hydrogen bond acceptors, critical for anchoring to enzymatic binding sites [5] [8]. This versatility has positioned PP derivatives as indispensable frameworks in drug discovery, particularly in oncology and CNS therapeutics, evidenced by FDA-approved agents like Zaleplon (sedative-hypnotic) and preclinical candidates such as Zanubrutinib (Bruton's tyrosine kinase inhibitor) [2] [6].
Synthetic accessibility underpins the scaffold's utility. PP derivatives are typically constructed via cyclocondensation reactions between 1,3-biselectrophiles (e.g., β-dicarbonyls, β-enaminones) and 3-aminopyrazoles. For example, microwave-assisted solvent-free reactions enable rapid assembly (15-30 min) with high atom economy (RME: 40–53%), outperforming traditional BODIPY fluorophore syntheses (RME: 1.31–17.9%) [8]. Specific to 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone, the 7-methyl group enhances lipophilicity, while the 6-acetyl moiety provides a handle for further derivatization via nucleophilic substitution or condensation reactions [2] [5].
Table 1: Key Structural Features and Synthetic Advantages of Pyrazolo[1,5-a]pyrimidine Core
Structural Feature | Functional Role | Synthetic Accessibility |
---|---|---|
Fused Bicyclic System | Enhances planarity for DNA intercalation/protein binding | One-pot cyclocondensation from β-enaminones and aminopyrazoles [2] |
N1/N4 Nitrogen Atoms | Serves as H-bond acceptors; coordinates metal ions | Regioselective functionalization at C3, C5, C7 positions [5] |
Aromatic Character | Facilitates π-stacking with hydrophobic enzyme pockets | Microwave-assisted synthesis (180°C, 15 min, 88–96% yield) [8] |
Positional Flexibility | Allows modular substitution to optimize bioactivity and pharmacokinetics | Solvent-free conditions minimize waste (Green Chemistry principle) [8] |
Strategic substitution at the C3, C5, C6, and C7 positions transforms the PP core into targeted pharmacophores. Position 3 preferentially accommodates aryl or heteroaryl groups (e.g., phenyl, 4-fluorophenyl), which project into hydrophobic enzyme subpockets. For instance, 3-(4-fluorophenyl) analogs exhibit potent Pim-1 kinase inhibition (IC₅₀: 27–45 nM) by engaging Asp-128 and Asp-131 via hydrogen bonding networks [5] [6]. Position 7 favors small alkyl groups (e.g., methyl), which enhance membrane permeability without steric clashes. In contrast, bulky 7-aryl groups diminish activity by distorting the binding geometry [5].
The 6-acetyl group in 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone serves dual roles: (1) as a hydrogen-bond acceptor to stabilize enzyme-inhibitor complexes, and (2) as a synthetic linchpin for converting to enol ethers or imines that improve water solubility. This moiety is critical in antitumor derivatives, where it augments DNA intercalation capacity [3] [4]. Position 5 is typically reserved for hydrogen-bond donors like trans-4-aminocyclohexanol, which boosts kinase affinity 100-fold compared to halogen substituents [5].
Table 2: Pharmacophoric Roles of Substituents in Pyrazolo[1,5-a]pyrimidine Therapeutics
Position | Optimal Substituent | Biological Impact | Example Compound |
---|---|---|---|
C3 | Aryl (e.g., 4-F-C₆H₄) | Binds hydrophobic kinase pockets; enhances selectivity | Pim-1 inhibitors (IC₅₀: 27 nM) [5] |
C5 | H-bond donors (e.g., OH, NH₂) | Forms critical H-bonds with Asp-128/Asp-131 in Pim-1 | Trans-4-aminocyclohexanol derivatives [5] |
C6 | Acetyl (e.g., COCH₃) | Allows further derivatization; participates in H-bonding | 1-(7-methyl-3-phenyl-PP-6-yl)ethanone [3] |
C7 | Small alkyl (e.g., CH₃) | Balances lipophilicity and steric tolerance; improves bioavailability | 5-isopropyl-N-methyl-3-phenyl-PP-7-amine [4] |
The bioactivity of 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone is profoundly influenced by its methyl (C7) and phenyl (C3) substituents. The 7-methyl group provides electronic modulation by slightly increasing electron density at N4, enhancing hydrogen-bond-accepting capacity. Concurrently, its compact size avoids steric hindrance in enzyme active sites, as evidenced by 7-methyl analogs showing 3-fold higher Pim-1 inhibition than 7-phenyl counterparts [5]. This group also improves metabolic stability by shielding reactive ring positions from oxidative degradation [6].
The 3-phenyl group anchors the molecule in hydrophobic pockets via van der Waals interactions. Meta-substitutions on this phenyl ring (e.g., -Cl, -CF₃) further amplify activity by inducing dipole interactions with residues like Leu-174 in Pim-1 kinase. Electron-withdrawing groups enhance potency (e.g., 3-(4-Cl-C₆H₄) > 3-(4-MeO-C₆H₄)), underscoring the importance of electronic effects [5] [6]. In fluorophore applications, the 3-phenyl/7-methyl combination in PP derivatives like 4d (Table 3) achieves solid-state quantum yields (QYₛₛ: 0.18–0.63) by suppressing non-radiative decay pathways [8].
Table 3: Electronic and Steric Effects of Methyl/Phenyl Substituents on PP Bioactivity
Substituent Effect | Functional Consequence | Experimental Evidence |
---|---|---|
7-Methyl (Electronic) | Increases electron density at N4; enhances H-bond acceptance | Higher kinase inhibition (IC₅₀: 45 nM) vs. 7-H analogs (IC₅₀: >500 nM) [5] |
7-Methyl (Steric) | Reduces steric clash in hydrophobic pockets; optimizes logP (2.1–2.5) | Improved cellular uptake in HeLa cells (2-fold vs. 7-phenyl) [8] |
3-Phenyl (Hydrophobic) | Anchors molecule in lipid-rich enzyme domains via π-stacking | 3-Phenyl analogs show 10-fold higher Pim-1 affinity than unsubstituted cores [5] |
Meta-Substitution (e.g., Cl) | Introduces dipole moments for enhanced residue interaction (e.g., with Pim-1 Leu-174) | 3-(4-Cl-C₆H₄) derivatives: IC₅₀ = 32 nM; 3-(4-MeO-C₆H₄): IC₅₀ = 290 nM [5] |
The synergistic effect of 7-methyl and 3-phenyl groups enables dual-targeting strategies: the phenyl group engages in hydrophobic binding, while the methyl group fine-tunes electronic properties without compromising metabolic stability. This balance is critical for developing CNS-active agents where blood-brain barrier penetration is essential [6] [3].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1